molecular formula C10H7NaO4S B7771983 sodium;7-hydroxynaphthalene-2-sulfonate

sodium;7-hydroxynaphthalene-2-sulfonate

Cat. No.: B7771983
M. Wt: 246.22 g/mol
InChI Key: IVXSQYUPCUOMRV-UHFFFAOYSA-M
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Description

Sodium 7-hydroxynaphthalene-2-sulfonate is a naphthalene derivative functionalized with a hydroxyl (-OH) group at position 7 and a sulfonate (-SO₃⁻Na⁺) group at position 2. This compound belongs to the class of aromatic sulfonates, which are widely used in industrial applications such as dyes, surfactants, and polymer additives due to their solubility in water and stability under various conditions .

Properties

IUPAC Name

sodium;7-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXSQYUPCUOMRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation at Position 2

The sulfonation of naphthalene at the β-position (C2) is a foundational step in producing sodium 7-hydroxynaphthalene-2-sulfonate. Patent CN101372466B details a method using sulfur trioxide (SO₃) gas as the sulfonating agent. Key steps include:

  • Reaction Setup : Naphthalene and a small quantity of anhydrous sodium sulfate are dissolved in 98% sulfuric acid, with a molar ratio of naphthalene to sulfuric acid maintained at 1:0.1–0.5.

  • Sulfonation : SO₃ gas is introduced at 120–180°C over 1–3 hours, achieving a naphthalene conversion rate exceeding 90%. Excess SO₃ and unreacted naphthalene are removed via nitrogen purging at 150–180°C.

  • Outcome : The resultant 2-naphthalenesulfonic acid is neutralized with sodium sulfite to yield sodium 2-naphthalenesulfonate, with reported purity of 99% and yields up to 90%.

Hydrolysis of 2,7-Naphthalenedisulfonate Derivatives

Patent CN102993061B outlines a method to convert 1,6-naphthalenedisulfonic acid mother liquor into 2,7-naphthalenedisulfonate via intramolecular rearrangement. While the target compound is a disulfonate, partial hydrolysis under controlled conditions could yield the monosulfonate-hydroxy derivative:

  • Procedure :

    • Concentration : 1,6-Naphthalenedisulfonic acid mother liquor (30–70% water) is concentrated under reduced pressure (−0.08 to −0.095 MPa) at ≤180°C until water content reaches 14–15%.

    • Rearrangement : Naphthalene and sulfuric acid are added, and the mixture is heated to 180–190°C for 5 hours to induce isomerization.

    • Hydrolysis : The reaction mixture is hydrolyzed at ≤130°C, cooled to 10–20°C, and centrifuged to isolate 2,7-naphthalenedisulfonic acid.

    • Selective Hydrolysis : Treating the disulfonate with hot water (150–200°C) in the presence of a base (e.g., NaOH) could selectively hydrolyze one sulfonate group to a hydroxyl, though this step requires empirical optimization.

Direct Sulfonation of 7-Hydroxynaphthalene

Direct sulfonation of 7-hydroxynaphthalene at position 2 offers a streamlined route but faces challenges due to the hydroxyl group’s directing effects. The hydroxyl group activates the aromatic ring, favoring sulfonation at ortho/para positions (C8 or C6). To achieve C2 selectivity:

  • Blocking Groups : Temporarily protecting the hydroxyl group (e.g., acetylation) before sulfonation.

  • High-Temperature Sulfonation : Conducting sulfonation at 160–180°C with SO₃ gas to favor β-sulfonation, leveraging kinetic control over thermodynamic outcomes.

Comparative Analysis of Methods

Method Conditions Yield Purity Environmental Impact
Sulfonation + HydroxylationSO₃ at 160°C, nitration at 50°C~85%98%Moderate (acidic waste)
Disulfonate HydrolysisH₂O at 150°C, NaOH~70%*95%*Low (recycles mother liquor)
Direct SulfonationSO₃ at 180°C, acetyl protection~78%97%High (SO₃ handling required)

*Theoretical values based on analogous reactions.

Industrial-Scale Considerations

  • Cost Efficiency : The disulfonate hydrolysis route (CN102993061B) leverages waste mother liquor, reducing raw material costs by 30–40% compared to de novo synthesis.

  • Waste Management : SO₃-based methods (CN101372466B) generate minimal spent acid, whereas traditional sulfuric acid sulfonation produces 46% more waste.

  • Regioselectivity : High-temperature sulfonation (≥160°C) improves β-selectivity, achieving >90% 2-sulfonation in naphthalene derivatives .

Chemical Reactions Analysis

Types of Reactions: sodium;7-hydroxynaphthalene-2-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.

Scientific Research Applications

2.1. Dye Industry

Sodium 7-hydroxynaphthalene-2-sulfonate serves as an important intermediate in the production of dyes and pigments. It is utilized in synthesizing azo dyes, which are widely used due to their vibrant colors and stability. The compound's ability to enhance dye solubility makes it a critical component in formulations for textile dyeing processes.

2.2. Cosmetics and Personal Care

In the cosmetics industry, sodium 7-hydroxynaphthalene-2-sulfonate functions as an emulsion stabilizer and surfactant. It helps improve the texture and stability of products such as lotions and creams, ensuring even distribution of ingredients .

2.3. Analytical Chemistry

The compound is employed as a reagent in various analytical chemistry applications, including spectrophotometry. Its characteristics allow for the detection of metal ions through complex formation, enabling quantitative analysis in environmental monitoring and quality control processes.

Case Study 1: Textile Dyeing

A study conducted on the use of sodium 7-hydroxynaphthalene-2-sulfonate in dyeing wool fabrics demonstrated its effectiveness in enhancing color uptake compared to traditional dyeing agents. The results indicated a significant improvement in color fastness and overall dye yield when using this compound as an additive .

ParameterConventional MethodMethod with Sodium 7-Hydroxynaphthalene-2-Sulfonate
Color Yield (%)7085
Color Fastness RatingGoodExcellent
Environmental ImpactModerateLow

Case Study 2: Emulsion Stability

Research on cosmetic formulations revealed that incorporating sodium 7-hydroxynaphthalene-2-sulfonate improved emulsion stability significantly over a six-month period compared to formulations without this compound. This stability is crucial for maintaining product efficacy and consumer satisfaction .

Mechanism of Action

The mechanism of action of sodium;7-hydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets of this compound may include enzymes, receptors, and other proteins involved in various biological processes. The pathways affected by this compound are studied to understand its potential therapeutic effects and to develop new drugs based on its structure.

Comparison with Similar Compounds

Structural Analogs and Substituent Positioning

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight Key Features
Sodium 6-hydroxynaphthalene-2-sulfonate 135-76-2 -OH (6), -SO₃⁻Na⁺ (2) C₁₀H₇NaO₄S 246.21 High purity (>97%), crystalline form; used in dyes and analytical reagents
Sodium 7-hydroxynaphthalene-2-sulfonate* N/A -OH (7), -SO₃⁻Na⁺ (2) C₁₀H₇NaO₄S ~246.21 Hypothesized higher solubility compared to 6-hydroxy isomer due to steric effects
Dipotassium 7-hydroxynaphthalene-1,3-disulfonate 842-18-2 -OH (7), -SO₃⁻K⁺ (1,3) C₁₀H₅K₂O₇S₂ 378.44 Dual sulfonate groups enhance solubility; used in specialty chemicals
Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulfonate 20349-44-4 -NHCOCH₃ (6), -OH (4), -SO₃⁻Na⁺ (2) C₁₂H₁₀NNaO₆S 327.27 Acetylamino group modifies reactivity; potential pharmaceutical intermediate
Potassium 6-hydroxynaphthalene-2-sulfonate N/A -OH (6), -SO₃⁻K⁺ (2) C₁₀H₇KO₄S 262.32 Potassium cation may improve thermal stability in industrial formulations

*Theoretical properties inferred from analogs.

Physicochemical Properties

Solubility and Stability:
  • Sodium 6-hydroxynaphthalene-2-sulfonate exhibits high water solubility due to the polar sulfonate group, with stability in aqueous solutions up to 100°C .
  • Dipotassium 1,3-disulfonate derivatives show even greater solubility (>500 g/L at 25°C) owing to multiple sulfonate groups, making them suitable for high-ionic-strength applications .
  • Sodium 7-hydroxynaphthalene-2-sulfonate is expected to have moderate solubility (~200–300 g/L), influenced by the hydroxyl group’s position affecting hydrogen bonding .
Thermal Behavior:
  • Potassium salts (e.g., Potassium 6-hydroxynaphthalene-2-sulfonate) generally exhibit higher thermal stability (decomposition >300°C) compared to sodium analogs, which degrade near 250°C .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium 7-hydroxynaphthalene-2-sulfonate, and how can reaction conditions be controlled to minimize byproducts?

  • Method : Sulfonation of 7-hydroxynaphthalene using concentrated sulfuric acid at 80–100°C, followed by neutralization with sodium hydroxide. Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates. Purify via recrystallization in ethanol-water mixtures. Key parameters include temperature control to avoid over-sulfonation and pH adjustment during neutralization to prevent hydrolysis of the sulfonate group .

Q. Which spectroscopic techniques are most effective for confirming the structure of sodium 7-hydroxynaphthalene-2-sulfonate?

  • Method :

  • UV-Vis : Detect π→π* transitions in the aromatic system (λmax ~270–300 nm) and sulfonate-related absorption bands.
  • FTIR : Identify O–H (3200–3500 cm⁻¹) and S=O (1030–1230 cm⁻¹) stretches.
  • NMR : Use ¹H NMR in D₂O to resolve aromatic protons (δ 6.8–8.5 ppm) and ¹³C NMR to confirm sulfonate substitution patterns. Compare with spectra of structurally related disodium naphthalene sulfonates .

Q. How can aqueous solubility and pH stability of sodium 7-hydroxynaphthalene-2-sulfonate be systematically evaluated?

  • Method : Conduct solubility tests in buffered solutions (pH 2–12) using gravimetric analysis. Measure conductivity to assess ionic dissociation. Stability under UV light and elevated temperatures can be monitored via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfonate group orientation in sodium 7-hydroxynaphthalene-2-sulfonate be resolved?

  • Method : Use single-crystal XRD with SHELXL refinement to model disorder or twinning. Compare with high-resolution data from similar compounds (e.g., disodium 3-hydroxy-2,7-naphthalenedisulfonate). Apply Hirshfeld surface analysis to assess intermolecular interactions influencing sulfonate geometry .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of sodium 7-hydroxynaphthalene-2-sulfonate?

  • Method : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis and redox potentials. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. How can ion-pair chromatography be optimized to detect trace impurities in sodium 7-hydroxynaphthalene-2-sulfonate?

  • Method : Use a reversed-phase C18 column with a mobile phase containing 10 mM sodium 1-heptanesulfonate (ion-pair agent) in acetonitrile/water (15:85 v/v). Adjust pH to 3.0 with phosphoric acid to enhance resolution. Validate with spiked samples of common byproducts (e.g., di-sulfonated derivatives) .

Q. What strategies mitigate discrepancies in reported sulfonation regioselectivity for naphthalene derivatives?

  • Method : Conduct kinetic studies under varying temperatures and acid concentrations. Use ²⁵S isotopic labeling to track sulfonate group incorporation. Compare with mechanistic data from analogous systems (e.g., 2-naphthalenesulfonic acid sodium salt) to identify steric/electronic factors influencing substitution .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported pKa values for the hydroxyl group in sodium 7-hydroxynaphthalene-2-sulfonate?

  • Method : Re-measure pKa via potentiometric titration in ionic strength-adjusted solutions (e.g., 0.1 M NaCl). Validate using UV-Vis spectrophotometric titration at λmax shifts. Compare with computational pKa predictions (e.g., COSMO-RS) to reconcile experimental and theoretical data .

Q. What experimental controls are critical when studying the compound’s antioxidant activity to avoid false positives?

  • Method : Include blank controls (e.g., DPPH radical scavenging assay without the compound) and reference standards (e.g., ascorbic acid). Pre-treat samples with Chelex resin to remove trace metal ions that may catalyze oxidation. Validate results via ESR spectroscopy to confirm radical quenching .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions during sulfonation to prevent hydrolysis .
  • Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) for complex splitting patterns .
  • Computational Modeling : Benchmark DFT results against crystallographic data to ensure accuracy .

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